
(4-(2-methoxyphenyl)piperazin-1-yl)(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)methanone
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Description
(4-(2-methoxyphenyl)piperazin-1-yl)(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)methanone is a useful research compound. Its molecular formula is C24H24N4O2S and its molecular weight is 432.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a significant role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound acts as a ligand for the alpha1-adrenergic receptors . It binds to these receptors, leading to their activation or blockade . This interaction results in changes in the function of these receptors, affecting the contraction of smooth muscles in various parts of the body .
Biochemical Pathways
The activation or blockade of alpha1-adrenergic receptors affects numerous biochemical pathways. These pathways are associated with various disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Pharmacokinetics
The compound exhibits an acceptable pharmacokinetic profile . The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified this compound as a promising lead .
Result of Action
The result of the compound’s action is the modulation of the function of alpha1-adrenergic receptors. This modulation can lead to therapeutic effects in the treatment of numerous disorders, as mentioned above .
Biochemical Analysis
Biochemical Properties
The compound (4-(2-methoxyphenyl)piperazin-1-yl)(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)methanone has been found to interact with alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interactions with alpha1-adrenergic receptors . Activation or blockade of these receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to alpha1-adrenergic receptors . The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified the promising lead compounds .
Temporal Effects in Laboratory Settings
The compound has been shown to exhibit significant binding affinity to alpha1-adrenergic receptors, suggesting potential long-term effects on cellular function .
Properties
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-[2-(1-methylindol-2-yl)-1,3-thiazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S/c1-26-19-8-4-3-7-17(19)15-21(26)23-25-18(16-31-23)24(29)28-13-11-27(12-14-28)20-9-5-6-10-22(20)30-2/h3-10,15-16H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCRQDVRWOFFNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)N4CCN(CC4)C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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